molecular formula C30H25F10NO3 B1684379 Anacetrapib CAS No. 875446-37-0

Anacetrapib

Cat. No. B1684379
M. Wt: 637.5 g/mol
InChI Key: MZZLGJHLQGUVPN-HAWMADMCSA-N
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Description

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor with hypocholesterolemic properties . It reduces the transfer of cholesteryl ester from HDL to LDL and/or VLDL, thereby increasing serum HDL-cholesterol levels and decreasing serum LDL-cholesterol levels .


Synthesis Analysis

The synthesis of Anacetrapib involves the preparation of stable isotope-labeled Anacetrapib and its major metabolites . This process supports the development of Anacetrapib and is used to analyze clinical samples .


Molecular Structure Analysis

Anacetrapib belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond . The primary binding site of Anacetrapib resides in the tunnel inside CETP, near the residues surrounding the N-terminal opening .


Chemical Reactions Analysis

Anacetrapib inhibits CETP activity, which normally transfers cholesterol from HDL cholesterol to very low-density or low-density lipoproteins (VLDL or LDL) . This inhibition results in an increase in HDL-cholesterol and a decrease in LDL-cholesterol .


Physical And Chemical Properties Analysis

Anacetrapib has a molecular formula of C30H25F10NO3 and a molecular weight of 637.5 g/mol . It is a small molecule and is classified as an investigational drug .

Scientific Research Applications

Cholesterol Modulation and Cardiovascular Risk Reduction

Anacetrapib significantly influences lipid profiles by raising high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol. This effect is pivotal in managing dyslipidemia and reducing the risk of cardiovascular diseases. For instance, in patients with or at high risk for coronary heart disease, anacetrapib reduced LDL cholesterol levels from 81 mg per deciliter to 45 mg per deciliter and increased HDL cholesterol levels from 41 mg per deciliter to 101 mg per deciliter, without notable changes in blood pressure, electrolytes, or aldosterone levels compared to placebo (Cannon et al., 2010). These findings underscore anacetrapib's potential in cardiovascular risk mitigation.

Pharmacokinetics and Metabolism

The metabolism and excretion of anacetrapib were explored to understand its pharmacokinetic profile. An open-label study in healthy male subjects revealed that anacetrapib is primarily eliminated through fecal excretion with negligible amounts in urine. The parent compound was the major radioactive component in plasma and feces, indicating a low-to-moderate degree of oral absorption in humans and elimination largely via CYP3A4-catalyzed oxidative metabolism (Kumar et al., 2010).

Therapeutic Applications Beyond Lipid Modulation

Research has extended into the effects of anacetrapib on atherosclerosis progression and lesion stability. Anacetrapib was shown to reduce atherosclerosis development dose-dependently and improve lesion stability, primarily attributed to reductions in non-HDL-C despite significant increases in HDL-C. These effects add to the anti-atherogenic properties of atorvastatin, suggesting a comprehensive approach to managing atherosclerosis with anacetrapib (Kühnast et al., 2014).

Long-term Efficacy and Safety

The long-term treatment with anacetrapib has been evaluated for safety and efficacy. In the DEFINE study, an additional 2 years of treatment with anacetrapib were well tolerated, with durable lipid-modifying effects on LDL-C and HDL-C, without clinically important abnormalities in liver enzymes, blood pressure, electrolytes, or adverse experiences (Gotto et al., 2014).

Safety And Hazards

The long-term safety and efficacy of Anacetrapib have been studied in patients with atherosclerotic vascular disease . The beneficial effects of Anacetrapib on major coronary events increased with longer follow-up, and no adverse effects emerged on non-vascular mortality or morbidity .

Future Directions

Anacetrapib could be useful for the effective management of dyslipidemias in high-risk patients that do not attain their LDL cholesterol target or are statin intolerable . Its role in patients with increased Lp (a) levels remains to be established .

properties

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236452
Record name Anacetrapib
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anacetrapib

CAS RN

875446-37-0
Record name Anacetrapib
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URL https://commonchemistry.cas.org/detail?cas_rn=875446-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anacetrapib [USAN:INN]
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Record name Anacetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06630
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Record name Anacetrapib
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URL https://comptox.epa.gov/dashboard/DTXSID90236452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-5'-isopropyl-2'-methoxy-4-(trifluoromethyl) biphenyl-2-yl]methyl]-4-methyl-1,3-oxazolidin-2-one
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Record name ANACETRAPIB
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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